BMS-986158 is a potent, orally bioavailable, and selective small molecule inhibitor of the BET family of proteins. [ [], [], [], [], []] It exhibits anti-tumor activity across various cancer cell lines and patient-derived xenograft (PDX) models. [ [], []] BMS-986158 functions by binding to the acetyl-lysine binding site of BET proteins, disrupting their interaction with acetylated histones, ultimately affecting gene transcription. [ [], []]
BMS-986158 is a small molecule inhibitor targeting bromodomain and extraterminal (BET) proteins, specifically designed to modulate epigenetic regulation in cancer therapy. BET proteins, including BRD4, play crucial roles in transcriptional regulation by recognizing acetylated lysine residues on histones, thereby influencing gene expression associated with oncogenesis. BMS-986158 has been explored for its potential in treating various advanced solid tumors, particularly in combination with other therapies like nivolumab.
BMS-986158 is classified as a BET inhibitor and was developed by Bristol-Myers Squibb. Its primary mechanism involves the inhibition of the interaction between BET proteins and acetylated histones, thereby disrupting the transcriptional machinery necessary for tumor growth. The compound has undergone clinical trials to evaluate its safety and efficacy in patients with advanced malignancies.
The synthesis of BMS-986158 involves several key steps, focusing on the incorporation of a triazole-containing carboline structure. Notably, the synthesis utilizes techniques such as:
BMS-986158 features a complex molecular structure characterized by:
The compound's structural integrity is crucial for its interaction with bromodomains, particularly through specific hydrogen bonding networks that stabilize its binding to target proteins .
BMS-986158 undergoes various metabolic reactions primarily mediated by cytochrome P450 enzymes. Key reactions include:
These metabolic pathways are critical for understanding drug interactions and optimizing dosing regimens in clinical settings.
BMS-986158 functions by competitively inhibiting the binding of acetylated lysines to BET proteins. Upon binding, it disrupts the recruitment of transcriptional co-factors necessary for gene expression linked to tumor proliferation. This mechanism leads to:
BMS-986158 exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies and dosing regimens during clinical trials .
BMS-986158 is primarily investigated for its applications in oncology as a therapeutic agent targeting various solid tumors. Its role as a BET inhibitor positions it within a promising class of epigenetic therapies aimed at:
Clinical trials are ongoing to further elucidate its safety profile and therapeutic potential across different cancer types .
BMS-986158 (Chemical Formula: C30H33N5O2; Molecular Weight: 495.62 g/mol) features a tetracyclic carboline core that optimizes interactions within the conserved acetyl-lysine binding pocket of BET bromodomains [7] [9]. This structure facilitates critical hydrogen bonding with asparagine residues (e.g., N140 in BRD4) and hydrophobic interactions with a hydrophobic shelf region unique to BET bromodomains [7]. X-ray crystallography studies (PDB: 5S9R) confirm that the methyl-triazolyl moiety inserts deep into the acetyl-lysine recognition site, competitively displacing histone substrates [7] [10]. The chiral (S)-configuration at the tetrahydropyran-phenyl junction enhances binding complementarity, contributing to its high target specificity over non-BET bromodomain-containing proteins [7] [9]. The molecular design specifically addresses limitations of earlier inhibitors by improving water solubility and reducing off-target interactions, enabling more sustained epigenetic modulation [7].
Table 1: Key Structural Features Enabling BET Inhibition
Structural Element | Role in BET Inhibition |
---|---|
Carboline core | Base scaffold providing optimal shape complementarity to BRD binding pocket |
Methyl-triazolyl moiety | Directly competes with acetyl-lysine via hydrogen bonding with conserved Asn residue |
(S)-tetrahydropyran-phenyl | Enhances hydrophobic contacts with ZA loop and BC loop regions of bromodomain |
Tertiary alcohol group | Improves solubility and facilitates protein-desolvation during binding |
BMS-986158 demonstrates balanced nanomolar affinity across BRD2, BRD3, and BRD4, with biochemical assays revealing Kd values consistently below 10 nM [1] [7]. This pan-BET inhibition profile is functionally significant given the overlapping roles of these proteins in transcriptional elongation. Notably, its selectivity ratio exceeds 100-fold against non-BET bromodomains (e.g., CREBBP, BAZ2B) due to the structural conservation within the BET family’s acetyl-lysine binding site [7] [9]. Cell-based assays confirm simultaneous disruption of all BET family members, evidenced by rapid dissociation of BRD4 from chromatin within hours of treatment [9]. This comprehensive targeting is critical for efficacy, as individual BRD proteins exhibit functional redundancy in maintaining oncogene expression. The compound maintains selectivity even at concentrations exceeding 10 μM in kinase screening panels, underscoring its precision as an epigenetic modulator [7].
BMS-986158 exerts profound anticancer effects primarily through suppression of oncogenic transcription factors, with MYC representing a pivotal downstream target. Mechanistically, BRD4 binding at the MYC super-enhancer recruits positive transcription elongation factor b (P-TEFb), enabling RNA polymerase II phosphorylation and productive transcriptional elongation [6]. Displacement of BRD4 by BMS-986158 triggers rapid MYC mRNA and protein downregulation, observed within 2–6 hours post-treatment across multiple cancer models [2] [9]. In fusion-positive rhabdomyosarcoma (FP-RMS) cell lines, BMS-986158 achieved an IC50 of 9.5 nM, correlating with >80% reduction in MYC transcripts at 100 nM concentration [9]. Beyond MYC, genome-wide expression analyses reveal preferential suppression of oncogenes functionally dependent on BET-mediated transcriptional amplification, including BCL2, CDK6, and FOSL1 [2] [6]. This selective vulnerability stems from the disproportionate reliance of these genes on super-enhancer complexes, which exhibit heightened sensitivity to BET inhibition compared to typical enhancers [6] [9].
Super-enhancers (SEs) are large genomic regions densely enriched for transcription factors, coactivators, and chromatin regulators that drive high-level expression of genes controlling cell identity and oncogenesis [6]. BMS-986158 disrupts the phase-separated condensates formed by BRD4 and Mediator at these SEs, dissolving the liquid-liquid droplets essential for oncogene transcription [9]. In FP-RMS models, this is exemplified at the MYOD1 locus, where BMS-986158 displaces BRD4 from SE constituents, collapsing the chromatin architecture that maintains an aberrant myoblastic state [9]. Nuclear protein in testis (NUT) carcinoma—characterized by BRD4-NUT fusion oncoproteins—exhibits exceptional vulnerability, with one phase 1/2a trial reporting a partial response in a NUT carcinoma patient treated with BMS-986158 [2] [3]. The compound’s efficacy extends to SE-driven ovarian cancers, evidenced by significant tumor growth inhibition in patient-derived xenografts [2].
Table 2: Transcriptional Changes Following BET Disruption in RH4 Cells
Gene Category | Representative Genes | Log2 Fold Change (BMS-986158 vs Control) | Functional Consequence |
---|---|---|---|
Core Regulatory TFs | MYOD1, MYCN | -3.2 to -4.1 | Loss of tumor cell identity |
Pro-survival BCL2 family | BCL2, BCL-XL | -1.8 to -2.3 | Increased apoptotic susceptibility |
Cell cycle regulators | CDK4, CDK6 | -1.5 to -2.0 | G1 cell cycle arrest |
Housekeeping genes | GAPDH, ACTB | ± 0.3 | Minimal impact on basal cellular functions |
Chromatin immunoprecipitation sequencing (ChIP-seq) analyses demonstrate that BMS-986158 causes preferential dissociation of BRD4 from SEs compared to typical enhancers, with corresponding reductions in H3K27ac marks and RNA polymerase II occupancy specifically at SE-regulated genes [2] [9]. Interestingly, while transcription halts, the underlying chromatin architecture—including RNA Pol2 looping between SEs and target genes—can persist post-BET inhibition, suggesting functional disruption precedes structural dissolution [9]. This epigenetic mechanism enables tumor-agnostic therapeutic potential for malignancies reliant on SE-driven oncogenes, regardless of tissue origin.
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